molecular formula C20H18N2O5S B300698 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

货号 B300698
分子量: 398.4 g/mol
InChI 键: QGGIFXXZBDRIIX-GZTJUZNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as EHT 1864, is a small molecule inhibitor that is used in scientific research. It is a thiazolidinone compound that has been shown to have potential therapeutic applications in cancer and other diseases.

作用机制

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs). GEFs are proteins that activate Rho GTPases by promoting the exchange of GDP for GTP. By inhibiting GEFs, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 prevents the activation of Rho GTPases, which in turn inhibits their downstream signaling pathways. This leads to reduced cell migration, proliferation, and survival, which can result in reduced tumor growth and metastasis.
Biochemical and Physiological Effects
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of Rho GTPases, which can lead to reduced cell migration, proliferation, and survival. It has also been shown to reduce tumor growth and metastasis in preclinical studies. In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis and atherosclerosis.

实验室实验的优点和局限性

One advantage of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is that it is a small molecule inhibitor that can be easily synthesized and used in laboratory experiments. It has also been shown to have potential therapeutic applications in cancer and other diseases, which makes it an attractive target for drug development. However, one limitation of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. In addition, its potential therapeutic applications in humans have not been fully explored, which limits its clinical utility at present.

未来方向

There are a number of future directions for the study of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864. One direction is to further explore its potential therapeutic applications in cancer and other diseases. This could involve preclinical studies to better understand its mechanism of action and its effects in vivo, as well as clinical trials to test its safety and efficacy in humans. Another direction is to explore its potential as a tool for studying Rho GTPases and their downstream signaling pathways. This could involve using 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 in laboratory experiments to better understand the role of Rho GTPases in cell migration, proliferation, and survival. Overall, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 is a promising small molecule inhibitor that has potential therapeutic applications in cancer and other diseases, and further research is needed to fully explore its potential.

合成方法

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 can be synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with N-phenylacetyl chloride to form 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864. The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been described in detail in a number of scientific publications.

科学研究应用

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to have potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Rho GTPases, which are proteins that are involved in cell migration, proliferation, and survival. Rho GTPases are often overexpressed in cancer cells, and their inhibition by 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has been shown to reduce tumor growth and metastasis in preclinical studies. 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 1864 has also been shown to have potential therapeutic applications in other diseases, such as pulmonary fibrosis and atherosclerosis.

属性

产品名称

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

分子式

C20H18N2O5S

分子量

398.4 g/mol

IUPAC 名称

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C20H18N2O5S/c1-2-27-16-10-13(8-9-15(16)23)11-17-19(25)22(20(26)28-17)12-18(24)21-14-6-4-3-5-7-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+

InChI 键

QGGIFXXZBDRIIX-GZTJUZNOSA-N

手性 SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

规范 SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。